
Methyl S-ethyl-L-homocysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl S-ethyl-L-homocysteinate is a derivative of homocysteine, an intermediate product in the metabolism of the essential amino acid methionine. Homocysteine is involved in various metabolic pathways, including remethylation to methionine and transsulfuration to cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl S-ethyl-L-homocysteinate can be synthesized through the esterification of homocysteine with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . Another method involves the microwave-assisted derivatization of fatty acids, which is fast and accurate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the principles of esterification and microwave-assisted derivatization can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl S-ethyl-L-homocysteinate undergoes various chemical reactions, including:
Oxidation: Conversion to disulfides or sulfoxides.
Reduction: Conversion to thiols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted derivatives of this compound .
Scientific Research Applications
Methyl S-ethyl-L-homocysteinate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in disease mechanisms.
Mechanism of Action
Methyl S-ethyl-L-homocysteinate exerts its effects through its involvement in metabolic pathways. It can be remethylated to methionine or converted to cysteine via the transsulfuration pathway. These pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) . The compound’s effects are mediated through its interactions with enzymes and other molecular targets involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl S-ethyl-L-homocysteinate include:
S-allyl-L-cysteine: Found in garlic, exhibits antioxidant and neuroprotective effects.
S-ethyl-L-cysteine: A derivative of S-allyl-L-cysteine with similar biological activities.
S-propyl-L-cysteine: Another derivative with neuroprotective properties.
Uniqueness
This compound is unique due to its specific structure and its role in homocysteine metabolism. Its ability to participate in both remethylation and transsulfuration pathways distinguishes it from other similar compounds .
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
methyl (2S)-2-amino-4-ethylsulfanylbutanoate |
InChI |
InChI=1S/C7H15NO2S/c1-3-11-5-4-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
BUOIIQFTBLIAGY-LURJTMIESA-N |
Isomeric SMILES |
CCSCC[C@@H](C(=O)OC)N |
Canonical SMILES |
CCSCCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


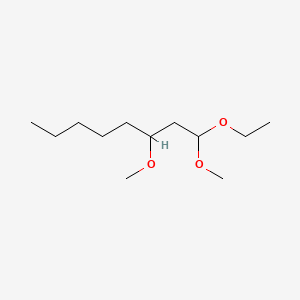
![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)

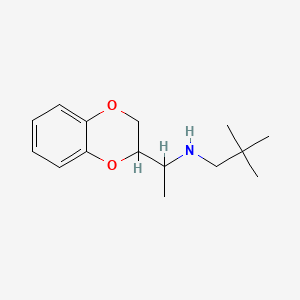
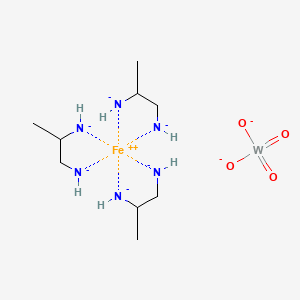
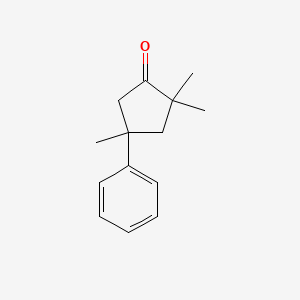

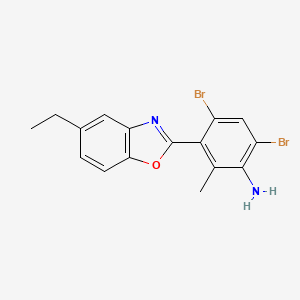

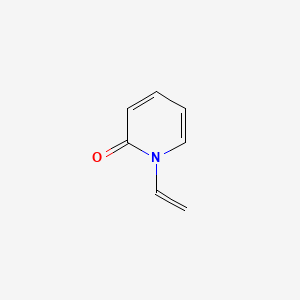
![1-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790767.png)
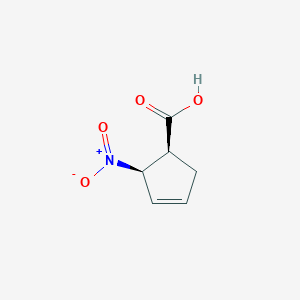
![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)

